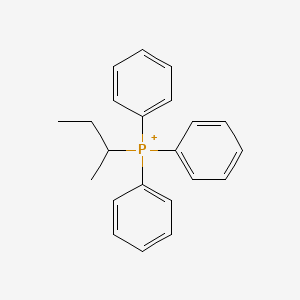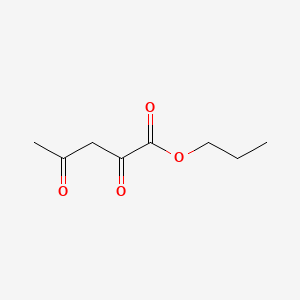
Propyl 2,4-dioxovalerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 2,4-dioxovalerate, also known as propyl 2,4-dioxopentanoate, is an organic compound with the molecular formula C8H12O4. It is a propyl ester derivative of 2,4-dioxovaleric acid.
準備方法
Synthetic Routes and Reaction Conditions
Propyl 2,4-dioxovalerate can be synthesized through esterification reactions. One common method involves the reaction of 2,4-dioxovaleric acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, are crucial to achieving a high-quality product .
化学反応の分析
Types of Reactions
Propyl 2,4-dioxovalerate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: this compound can be oxidized to form 2,4-dioxovaleric acid.
Reduction: Reduction can yield 2,4-dihydroxyvaleric acid.
Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.
科学的研究の応用
Propyl 2,4-dioxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a component in various industrial processes
作用機序
The mechanism of action of propyl 2,4-dioxovalerate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes. The compound’s keto groups can participate in redox reactions, influencing cellular redox states and metabolic fluxes .
類似化合物との比較
Similar Compounds
Ethyl 2,4-dioxovalerate: Similar in structure but with an ethyl ester group instead of a propyl group.
Methyl 2,4-dioxovalerate: Contains a methyl ester group, making it more volatile and less hydrophobic compared to propyl 2,4-dioxovalerate.
Uniqueness
This compound is unique due to its specific ester group, which influences its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
39526-01-7 |
|---|---|
分子式 |
C8H12O4 |
分子量 |
172.18 g/mol |
IUPAC名 |
propyl 2,4-dioxopentanoate |
InChI |
InChI=1S/C8H12O4/c1-3-4-12-8(11)7(10)5-6(2)9/h3-5H2,1-2H3 |
InChIキー |
JTIYNCLFBJDPQN-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C(=O)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


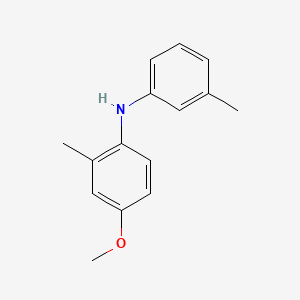




![Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate](/img/structure/B15175426.png)

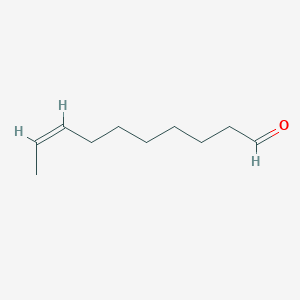
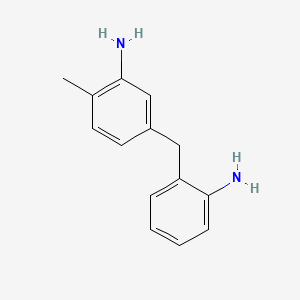
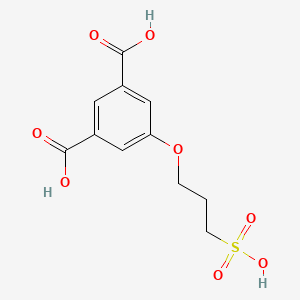
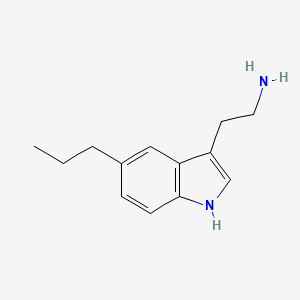
![5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B15175472.png)

